molecular formula C14H27NO B14422785 1-Ethyl-5-octylpyrrolidin-2-one CAS No. 80444-75-3

1-Ethyl-5-octylpyrrolidin-2-one

Cat. No.: B14422785
CAS No.: 80444-75-3
M. Wt: 225.37 g/mol
InChI Key: TXBGBSIYQLNVHI-UHFFFAOYSA-N
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Description

1-Ethyl-5-octylpyrrolidin-2-one is a chemical compound of interest in various research fields. As a member of the N-alkylated pyrrolidinone family, this compound is characterized by a five-membered lactam ring structure substituted with both ethyl and octyl functional groups . This structure is analogous to other pyrrolidinone derivatives like 1-ethylpyrrolidine-2,5-dione and 1-octylpyrrolidin-2-one, which are investigated for their interactions with biological targets such as Vesicle-fusing ATPase and ERO1-like protein beta . The combination of a medium-length octyl chain and an ethyl group on the pyrrolidinone ring is expected to influence its physicochemical properties, potentially making it a candidate for application as a specialty solvent or a permeation enhancer in pharmaceutical and material science research . Furthermore, N-alkylpyrrolidinones are frequently explored as building blocks in organic synthesis and as intermediates for creating more complex molecules with potential bioactive properties . Researchers value this class of compounds for their versatility and utility in developing novel chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

80444-75-3

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

1-ethyl-5-octylpyrrolidin-2-one

InChI

InChI=1S/C14H27NO/c1-3-5-6-7-8-9-10-13-11-12-14(16)15(13)4-2/h13H,3-12H2,1-2H3

InChI Key

TXBGBSIYQLNVHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCC(=O)N1CC

Origin of Product

United States

An Overview of the Pyrrolidinone Chemical Class and Its Research Significance

The pyrrolidinone core is a five-membered lactam, a cyclic amide, that serves as a fundamental building block in both natural products and synthetic compounds. thermofisher.comnih.gov Its structural simplicity belies its versatility, making it a privileged scaffold in medicinal chemistry and materials science. thermofisher.com The inherent polarity and hydrogen bonding capabilities of the pyrrolidinone ring contribute to its diverse applications. thermofisher.comnih.gov

Researchers have extensively explored pyrrolidinone derivatives, revealing a broad spectrum of biological activities. thermofisher.com This has established the pyrrolidinone nucleus as a crucial element in the design of new therapeutic agents. thermofisher.comnih.gov The ability to readily modify the pyrrolidinone structure at various positions allows for the fine-tuning of its physicochemical properties and biological functions. nih.gov

The Role of N Alkylpyrrolidin 2 Ones in Organic and Materials Chemistry

Substitutions on the nitrogen atom of the pyrrolidinone ring give rise to the class of N-alkylpyrrolidin-2-ones. These compounds have found extensive use as versatile solvents, reagents, and building blocks in both academic and industrial research.

In the realm of organic chemistry , N-alkylpyrrolidin-2-ones are valued for their high polarity, aprotic nature, and excellent thermal stability. A prominent example is N-ethyl-2-pyrrolidone (NEP), which is utilized as a solvent in a variety of chemical reactions and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. googleapis.comsigmaaldrich.com Its miscibility with water and many organic solvents makes it a valuable medium for a wide range of chemical transformations. sigmaaldrich.com

In materials chemistry , N-alkylpyrrolidin-2-ones play a crucial role. For instance, N-octyl-2-pyrrolidone is employed as a specialty solvent and a low-foaming surfactant. nih.gov Its ability to act as a wetting agent for pigments and fillers is beneficial in the formulation of various industrial products. nih.gov The length of the N-alkyl chain significantly influences the surfactant properties and solubility characteristics of these compounds. chemeo.com

The Research Trajectory of 1 Ethyl 5 Octylpyrrolidin 2 One and Its Relatives

Strategic Approaches to Pyrrolidinone Core Synthesis

The construction of the pyrrolidinone ring is the foundational step in synthesizing 1-Ethyl-5-octylpyrrolidin-2-one. Various strategic approaches have been developed to create this heterocyclic core efficiently.

Cyclization Reactions in Pyrrolidinone Formation

Cyclization reactions are a cornerstone of pyrrolidinone synthesis, offering diverse pathways from various acyclic precursors.

Radical Tandem Cyclization : N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization represents a modern, transition-metal-free method for building highly functionalized 2-pyrrolidinones. rsc.orgrsc.org This approach can generate complex structures with high efficiency and excellent functional group compatibility. rsc.org

From Amide Dianions : A regioselective method involves the reaction of amide dianions with epibromohydrin. This process generates 5-(hydroxymethyl)pyrrolidin-2-ones, which are valuable intermediates that can be further modified to introduce substituents like the octyl group at the C-5 position. organic-chemistry.org

From Donor-Acceptor (D-A) Cyclopropanes : A straightforward route to 1,5-substituted pyrrolidin-2-ones utilizes the Lewis acid-catalyzed reaction of D-A cyclopropanes with primary amines. mdpi.comnih.gov This method involves the ring-opening of the cyclopropane (B1198618) to form a γ-amino ester, which then undergoes in situ lactamization to yield the pyrrolidinone core. mdpi.comnih.gov This strategy is notable for its broad applicability with various substituted anilines and benzylamines. nih.gov

Table 1: Overview of Selected Cyclization Strategies for Pyrrolidinone Synthesis

Method Precursors Key Features Reference
NHC-Catalyzed Radical Cyclization Aldehydes, α-bromo-N-cinnamylamides Transition-metal-free, high efficiency, broad scope. rsc.orgrsc.org
Amide Dianion Cyclization N-arylacetamides, epibromohydrin High regioselectivity for 5-substituted products. organic-chemistry.org
D-A Cyclopropane Reaction Donor-acceptor cyclopropanes, primary amines Lewis acid-catalyzed, one-pot lactamization. mdpi.comnih.gov

Reductive Amination Protocols for N-Alkylpyrrolidin-2-ones

Reductive amination is arguably the most efficient and widely used method for synthesizing N-substituted amines, including N-alkylpyrrolidin-2-ones. nih.govyoutube.com The process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in the same pot to the target amine. youtube.commasterorganicchemistry.com This strategy is ideal for introducing the N-ethyl group onto a pre-formed 5-octylpyrrolidin-2-one or for a one-pot synthesis from a suitable precursor like ethyl levulinate. nih.gov

The general mechanism involves two main stages:

Imine/Iminium Ion Formation : A carbonyl compound reacts with a primary or secondary amine, often under slightly acidic conditions (pH ~5), to form a C=N double bond. youtube.com

Reduction : A reducing agent, added to the reaction, reduces the imine/iminium ion to an amine. youtube.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to not reduce the initial aldehyde or ketone, allowing for a one-pot procedure. masterorganicchemistry.comresearchgate.net

Catalytic Systems Development (e.g., AuPd Nanoparticles)

The development of advanced catalytic systems has significantly improved the efficiency and selectivity of reductive amination. Bimetallic nanoparticles, in particular, have shown great promise.

Gold-Palladium (AuPd) nanoparticles have been identified as highly effective catalysts for the reductive amination of ethyl levulinate to produce N-substituted pyrrolidones under ambient hydrogen pressure. nih.gov Nanozymes, such as those made by depositing metallic palladium onto gold nanoparticles (Au@Pd), exhibit excellent peroxidase-like activity and can facilitate catalytic reactions efficiently. nih.gov The synergistic effect between the two metals in PdAu alloy nanoparticles enhances catalytic activity for reduction reactions. capes.gov.br

Table 2: Catalytic Systems for Reductive Amination

Catalyst Type Example Key Advantages Reference
Bimetallic Nanoparticles AuPd Nanoparticles High activity and selectivity at ambient pressure. nih.gov
Non-noble Bimetallic Cu₁₅Pr₃/Al₂O₃ Cost-effective alternative to precious metals. nih.gov
Supported Nickel Phosphide Ni₂P/SiO₂ High yield in continuous-flow processes. nih.gov
Sustainable and Green Chemistry Methodologies (e.g., Microwave-Assisted Synthesis)

In recent years, green chemistry principles have driven the adoption of more sustainable synthetic techniques. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. scispace.commdpi.com

Microwave irradiation has been successfully applied to the synthesis of various pyrrolidone and pyrrolidine (B122466) derivatives. mdpi.commdpi.comnih.gov For instance, the synthesis of pyrrolidinone derivatives using a sulfonic acid-functionalized ionic liquid catalyst in ethylene (B1197577) glycol was significantly accelerated under microwave irradiation, with reaction times dropping from hours to just minutes. scispace.com This technology is particularly suitable for multi-component reactions and N-alkylation steps, offering a time- and energy-efficient pathway for producing compounds like 1-Ethyl-5-octylpyrrolidin-2-one. scispace.commdpi.com

Derivatization from Precursor Esters and Lactams

An alternative and common strategy for synthesizing N-substituted pyrrolidin-2-ones involves the derivatization of readily available precursors such as γ-butyrolactone (a lactone) or pyroglutamic acid (a lactam).

The condensation of primary amines with γ-butyrolactone is a direct method for preparing N-substituted pyrrolidin-2-ones. researchgate.net This reaction typically requires high temperatures (200-300°C) to drive the dehydration and cyclization of the intermediate hydroxy butyl amide. researchgate.net Similarly, 1,5-substituted pyrrolidin-2-ones can be prepared from γ-amino esters, which undergo cyclization (lactamization) to form the pyrrolidinone ring. mdpi.com A general synthesis for 1-Ethyl-2-pyrrolidone involves heating an N-silyl derivative of 2-pyrrolidone with an alkyl sulfonate, demonstrating derivatization from a parent lactam. chemicalbook.com

Innovative Synthetic Transformations for Substituted Pyrrolidin-2-ones

Modern organic synthesis has introduced novel transformations that provide access to complex and densely functionalized pyrrolidinone scaffolds.

Smiles-Truce Cascade : A metal-free, one-pot process has been developed where arylsulfonamides react with cyclopropane diesters under basic conditions. The reaction proceeds through a cascade of nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation to produce α-arylated pyrrolidinones. acs.org This method is operationally simple and allows for the rapid generation of valuable pharmacophore structures. acs.org

Iridium-Catalyzed Reductive Cycloaddition : A highly selective reductive [3+2] cycloaddition of amides and conjugated alkenes has been achieved using Vaska's complex. This method reductively generates azomethine ylide species that undergo cycloaddition to afford a wide range of highly and diversely substituted pyrrolidines. nih.gov

Ring Contraction of Piperidines : A selective synthesis of pyrrolidin-2-ones can be achieved through the cascade reaction of N-substituted piperidines. The selectivity between forming pyrrolidin-2-ones or 3-iodopyrroles can be controlled simply by choosing a specific oxidant and additive. rsc.org

These innovative methods expand the toolkit available to synthetic chemists, enabling the construction of complex pyrrolidinone analogues that may not be accessible through more traditional routes.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. tandfonline.com This approach offers significant advantages, including high atom and step economy, reduced waste generation, and operational simplicity compared to traditional multi-step syntheses. tandfonline.comresearchgate.net

Several MCR strategies have been developed for the synthesis of pyrrolidine and pyrrolidinone derivatives. researchgate.net A common approach involves the [3+2] cycloaddition reaction of an azomethine ylide with an alkene. The azomethine ylide is typically generated in situ from the reaction of an amine and an aldehyde. tandfonline.com For instance, a three-component reaction between an aldehyde, an amine, and a dipolarophile can yield highly functionalized pyrrolidines. tandfonline.com Catalysts such as cerium(III) chloride have been employed to facilitate such reactions. tandfonline.com

The Ugi and Passerini reactions are other prominent MCRs applicable to the synthesis of pyrrolidone precursors. rloginconsulting.com The Ugi four-component reaction (Ugi-4CR) can be designed to produce intermediates that undergo subsequent ring closure to form the pyrrolidone ring. rloginconsulting.com These reactions offer a high degree of molecular diversity by simply varying the starting components.

Recent developments have also explored the use of ultrasound irradiation and green catalysts, like citric acid in ethanol (B145695), to promote the one-pot multicomponent synthesis of substituted pyrrolidinones, highlighting the move towards more environmentally benign processes. rsc.org

Table 1: Examples of Multicomponent Reaction Strategies for Pyrrolidinone Synthesis

Reaction Type Components Catalyst/Conditions Product Type Reference
[3+2] Cycloaddition Aldehydes, Amines, Cyclopropane dicarboxylate Cerium(III) chloride (CeCl₃) Substituted Pyrrolidines tandfonline.com
[3+2] Cycloaddition Isatin, Glycine methyl ester chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-ones Triethylamine (Et₃N), Acetonitrile (B52724), Reflux Spirooxindole Pyrrolidines tandfonline.com
One-pot Three-component Aniline, Aldehyde, Diethyl acetylenedicarboxylate Citric Acid, Ethanol, Ultrasound Substituted 3-pyrrolin-2-ones rsc.org

Radical and Catalytic Approaches (e.g., N-Heterocyclic Carbene Catalysis)

Radical and catalytic reactions provide powerful and often complementary strategies for constructing the pyrrolidinone core. These methods can offer unique selectivity and functional group tolerance.

Radical Cyclizations: Free-radical cyclizations are a well-established method for forming five-membered rings. diva-portal.org A common approach involves the 5-exo-trig cyclization of a nitrogen-centered radical onto an alkene. diva-portal.orgorganic-chemistry.org For example, the tin hydride-mediated cyclization of α-chloro amides derived from amino acids has been shown to produce pyrrolidinones in good yields. rsc.org The stereoselectivity of these reactions can be influenced by the nature of the substituents on the radical precursor. rsc.org Protecting groups on the nitrogen atom can also direct the diastereoselectivity of the cyclization, with diphenylphosphinoyl groups favoring cis-products, while unprotected precursors often yield trans-isomers as the major product. diva-portal.org

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of mediating a wide range of transformations. rsc.org While traditionally known for promoting umpolung reactivity of aldehydes through two-electron pathways, their role in single-electron transfer (SET) processes has opened new avenues for radical reactions. rsc.orgrsc.org

A notable application is the NHC-catalyzed radical tandem cyclization to construct highly functionalized 2-pyrrolidinones. rsc.org In this process, the NHC catalyst reacts with an aldehyde to form a Breslow intermediate. This intermediate, in its enolate form, acts as a single-electron reductant, initiating a radical cascade. rsc.orgnih.gov This transition metal-free method demonstrates broad substrate scope and high efficiency for creating complex pyrrolidinone structures. rsc.orgrsc.org The reaction couples aldehydes with substrates like α-bromo-N-cinnamylamides to afford the desired pyrrolidinone products. rsc.org

Table 2: Selected Radical and Catalytic Methods for Pyrrolidinone Synthesis

Method Key Reagents/Catalyst Mechanism Product Reference
Radical Cyclization α-chloro amides, Tin hydride Tin hydride-mediated radical cyclization Diastereoisomeric pyrrolidinones rsc.org
Radical Cyclization Selenium-containing precursors 5-exo-trig radical cyclization 2,4-disubstituted pyrrolidines diva-portal.org
NHC Catalysis Aldehyde, α-bromo-N-cinnamylamide, NHC catalyst Radical tandem cyclization via SET Functionalized 2-pyrrolidinones rsc.orgrsc.org

Enantioselective Synthesis of Chiral Pyrrolidinone Structures

The synthesis of enantiomerically pure pyrrolidinones is of paramount importance, as the stereochemistry often dictates biological activity. Chiral pyrrolidines are not only found in numerous natural products and pharmaceuticals but are also crucial as catalysts and chiral auxiliaries in asymmetric synthesis. nih.gov

Several strategies have been developed to achieve enantioselective synthesis of chiral pyrrolidinone structures:

From the Chiral Pool: A common strategy utilizes readily available chiral starting materials, such as amino acids like L-proline or (R)-phenylglycinol, to construct the pyrrolidinone skeleton. nih.govacs.org For example, trans-4-hydroxy-L-proline can be converted into various polyhydroxylated pyrrolidines through a series of stereocontrolled manipulations. acs.org

Asymmetric Catalysis: The development of catalytic enantioselective methods is a major goal. The enantioselective Hofmann-Löffler-Freytag reaction, for instance, uses a chiral copper catalyst to achieve a regio- and enantioselective C-H imination, converting ketones into enantioenriched pyrrolines which can be reduced to chiral pyrrolidines. nih.gov Organocatalysis, particularly using chiral pyrrolidine-based catalysts, has also proven highly effective. nih.gov Furthermore, enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine provides a route to chiral 2,5-diarylpyrrolidines. nih.gov

Biocatalysis: Enzymes offer a highly selective means of producing chiral building blocks. The reduction of 2,5-hexanedione (B30556) using baker's yeast, for example, yields a chiral diol with excellent stereoselectivity, which can then be converted into a C₂-symmetrical pyrrolidine. nih.gov

Table 3: Approaches to Enantioselective Pyrrolidinone Synthesis

Strategy Method Catalyst/Reagent Key Feature Reference
Asymmetric Catalysis Enantioselective Hofmann-Löffler-Freytag Reaction Chiral Copper Catalyst Enantio- and regioselective C-H imination nih.gov
Asymmetric Catalysis Palladium-Catalyzed Arylation Palladium, Chiral Ligand Enantioselective synthesis of 2,5-diarylpyrrolidines nih.gov
Chiral Pool Synthesis Derivatization of Hydroxyproline (S)-4-hydroxy-L-proline Stereocontrolled installation of functional groups acs.org

Targeted Synthesis of 1-Ethyl-5-octylpyrrolidin-2-one

While a specific synthetic procedure for 1-Ethyl-5-octylpyrrolidin-2-one is not extensively documented in the surveyed literature, a viable synthetic route can be proposed based on established methodologies for preparing 1,5-disubstituted pyrrolidin-2-ones.

A particularly relevant strategy involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. mdpi.comnih.gov This method provides a direct route to 1,5-substituted pyrrolidin-2-ones through a sequence involving Lewis acid-catalyzed ring-opening of the cyclopropane by the amine to form a γ-amino ester, followed by in situ lactamization. mdpi.com

A proposed synthesis for 1-Ethyl-5-octylpyrrolidin-2-one would involve the following steps:

Synthesis of the DA Cyclopropane: A donor-acceptor cyclopropane bearing an octyl group as the donor substituent would be required. This could be synthesized from an appropriate octyl-substituted alkene.

Reaction with Ethylamine (B1201723): The octyl-substituted DA cyclopropane would then be reacted with ethylamine. Ethylamine would serve as the nucleophile, opening the cyclopropane ring and providing the N-ethyl group of the final product.

Lactamization and Decarboxylation: The resulting γ-amino ester intermediate would undergo spontaneous or induced lactamization to form the pyrrolidinone ring. A subsequent dealkoxycarbonylation step, if necessary, would yield the target compound, 1-Ethyl-5-octylpyrrolidin-2-one. mdpi.com

This approach offers a convergent and flexible route where the substituents at the N1 and C5 positions of the pyrrolidinone ring are introduced from the amine and the DA cyclopropane, respectively. The reaction has been shown to be effective for a variety of substituted anilines and benzylamines, suggesting that its application to simple aliphatic amines like ethylamine is feasible, although reaction conditions may require optimization. mdpi.comnih.gov

General Principles of Pyrrolidinone Structure-Activity Relationships

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, valued for its versatility in designing biologically active compounds. bohrium.comresearchgate.net Structure-Activity Relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, have revealed several key principles governing the function of pyrrolidinone derivatives. The biological effects of these molecules are highly dependent on the nature and position of substituents on the pyrrolidinone ring. bohrium.com

The five-membered ring structure allows for efficient exploration of pharmacophore space due to its sp3-hybridization and non-planar conformation, a phenomenon known as "pseudorotation". nih.gov Substitutions can be made at several positions, but the nitrogen at position 1 (N-1) and the carbons at positions 3, 4, and 5 are of primary interest in drug design.

N-1 Substitution: The nitrogen atom of the pyrrolidine ring is a critical site for modification. Its basicity and nucleophilicity make it a prime target for substitution, and a vast majority of FDA-approved drugs containing the pyrrolidinone scaffold are substituted at this position. nih.gov The nature of the N-1 substituent significantly impacts activity. For instance, in a series of N-phenylamino-pyrrolidine-2,5-diones studied for anticonvulsant activity, the N-phenylamino group was found to be crucial. nih.gov Similarly, in studies of N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the linker chain attached to the nitrogen influenced both potency and selectivity. nih.govrsc.org

C-3 and C-4 Substitution: Modifications at the C-3 and C-4 positions of the pyrrolidine ring profoundly affect activity and selectivity. bohrium.com For example, in a study of pyrrolidine-2,5-dione derivatives, the anticonvulsant activity was strongly influenced by substituents at the C-3 position. nih.gov Another study on pyrrolidine sulfonamides showed that fluorophenyl substituents at C-3 offered better potency, while heteroaromatic substituents at C-4 also modulated activity. nih.gov The stereochemistry at these positions is also vital; for example, a 3-R-methylpyrrolidine can promote antagonist activity at the ERα receptor, whereas other substitutions can lead to different biological profiles. nih.gov

C-5 Substitution: The C-5 position, adjacent to the nitrogen, is also a key site for derivatization. In the synthesis of functionalized pyrrolidinones, reactions can be designed to introduce aryl groups at this position. acs.org For certain enzyme inhibitors, such as those targeting α-amylase and α-glucosidase, the nature of the group attached to the C-5 position can be a determining factor in inhibitory strength. nih.gov

Molecular Interactions and Conformational Analysis

The biological activity of pyrrolidinone derivatives is fundamentally governed by their three-dimensional structure and their ability to form non-covalent interactions with target macromolecules. The pyrrolidinone core contains key functional groups—a carbonyl group (a hydrogen bond acceptor) and a nitrogen atom (which can be a hydrogen bond donor or acceptor depending on substitution)—that are crucial for molecular recognition. pharmablock.com

Hydrogen Bonding: The amide group within the 2-pyrrolidinone (B116388) ring is a primary driver of intermolecular interactions. The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group (in unsubstituted or mono-substituted pyrrolidones) is a hydrogen bond donor. These interactions are critical for the self-association of pyrrolidinone molecules, which can form dimers and longer hydrogen-bonded chains in solution. rsc.orgnih.gov In the context of biological systems, these hydrogen bonding capabilities allow pyrrolidinone derivatives to interact with amino acid residues in enzyme active sites or receptor binding pockets. pharmablock.commdpi.com For example, docking studies of pyrrolidine-2,3-diones with inducible nitric oxide synthase (iNOS) revealed key hydrogen bonds with cysteine and serine residues. nih.gov The strength and geometry of these hydrogen bonds are often a determining factor for binding affinity and biological activity. mdpi.com

Conformational Analysis: The five-membered pyrrolidine ring is not planar but exists in a puckered conformation, often described as an "envelope" or "twist" form. nih.gov This non-planarity, or "pseudorotation," allows the ring to adopt various low-energy conformations, which can be controlled by the appropriate choice of substituents. nih.govnih.gov Molecular modeling studies have shown that N-methylation can influence the backbone conformation of linked pyrrolinone units, enabling them to mimic diverse structures like β-sheets and helices. nih.gov The spatial orientation of substituents is critical, as different stereoisomers can exhibit vastly different biological profiles due to their unique binding modes with enantioselective proteins. nih.gov The flexibility of certain linkers attached to the pyrrolidinone ring can increase inhibitory potency, though sometimes at the cost of selectivity, highlighting the delicate balance between conformational freedom and precise target recognition. nih.govrsc.org

The interplay between these molecular interactions and the conformational preferences of the pyrrolidine scaffold is a central theme in the design of new therapeutic agents. nih.gov

In Silico Docking and Computational Studies of Pyrrolidinone Analogs

Computational chemistry has become an indispensable tool for understanding and predicting the biological activity of pyrrolidinone derivatives, accelerating the drug discovery process. researchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations provide deep insights into how these molecules interact with their biological targets. scispace.comtandfonline.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For pyrrolidinone analogs, docking studies have been instrumental in rationalizing experimental findings. For example, docking of 2-pyrrolidinone derivatives into the active site of the lipoxygenase (LOX) enzyme revealed that specific placement and orientation of acidic moieties are necessary for inhibitory activity. nih.gov Similarly, docking studies on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors showed a good correlation between the calculated binding energies and the experimentally observed inhibitory activities. nih.gov These studies often highlight crucial interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov By using multiple receptor conformations in docking procedures, researchers can account for the inherent flexibility of target proteins, leading to more reliable predictions. nih.gov

QSAR and Other Computational Models: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scispace.comtandfonline.com For pyrrolidinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to create predictive models. These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. scispace.comtandfonline.com Such analyses have successfully guided the design of novel pyrrolidinone-based inhibitors with improved potency. scispace.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing its stability. These simulations have been used to confirm the conformational stability of docked pyrrolidinone derivatives within a protein's binding site, ensuring that the predicted binding mode is maintained under physiological conditions. scispace.comtandfonline.com

The following table presents results from a molecular docking study of pyrrolidine derivatives against α-amylase and α-glucosidase, demonstrating the correlation between computational predictions (binding energy) and experimental results (IC₅₀). nih.gov

CompoundTarget EnzymeBinding Energy (kcal/mol)Experimental IC₅₀ (µg/mL)Interacting Residues
3aα-Amylase-6.436.32ASP197, GLU233, ASP300
3gα-Amylase-7.226.24ASP197, GLU233, ASP300
Acarbose (Standard)α-Amylase-7.715.12ASP197, GLU233, HIS299, ASP300
3fα-Glucosidase-7.527.51ASP215, SER241, ASP352, ARG442
3gα-Glucosidase-8.118.04ASP215, GLU277, ASP352, ARG442
Acarbose (Standard)α-Glucosidase-8.912.50ASP215, ASP352, ARG442, HIS351

These in silico approaches provide a powerful framework for rational drug design, allowing scientists to prioritize the synthesis of the most promising candidates and to understand the molecular features that govern their bioactivity. nih.govnih.gov

Mechanistic Investigations of Pyrrolidinone-Related Reactions

The chemical reactivity of the pyrrolidinone ring is central to its synthesis and functionalization. Mechanistic investigations have shed light on the pathways through which these valuable heterocyclic compounds are formed and transformed.

The hydrogen atom on the nitrogen of 2-pyrrolidone is relatively active and can be readily substituted. For example, in the presence of a base, 2-pyrrolidone can react with alkyl halides to produce N-alkyl pyrrolidones. chemicalbook.com It can also undergo addition reactions with aldehydes. chemicalbook.com The amide bond within the ring can be cleaved through hydrolysis in strong acidic or basic solutions to yield 4-aminobutyric acid. chemicalbook.com Kinetic studies on the pyrrolidinolysis (cleavage by pyrrolidine) of N-substituted phthalimides have shown that pyrrolidine can act as both a nucleophile and a general base catalyst, indicating a complex reaction mechanism involving a tetrahedral intermediate. mit.edu

Modern synthetic methods have enabled the construction of complex, functionalized pyrrolidinone scaffolds through elegant cascade reactions. One such example is a metal-free, one-pot process where arylsulfonamides react with cyclopropane diesters. acs.org The proposed mechanism involves three key steps:

Nucleophilic Ring-Opening: The sulfonamide, activated by a simple base, acts as a nucleophile and attacks the cyclopropane ring, causing it to open. acs.org

Smiles-Truce Rearrangement: The resulting intermediate undergoes a Smiles-Truce rearrangement, an intramolecular nucleophilic aromatic substitution where the aryl group migrates from the sulfur atom to a carbanion, extruding sulfur dioxide. acs.org

Lactam Formation: The newly liberated amine then undergoes a rapid intramolecular cyclization to form the final α-arylated pyrrolidinone product. acs.org

This cascade provides an operationally simple and scalable route to densely functionalized pyrrolidinones, which are valuable pharmacophore structures. acs.org The development of such reactions, grounded in a solid understanding of reaction mechanisms, is crucial for expanding the chemical space accessible to medicinal chemists.

Spectroscopic Characterization and Advanced Analytical Techniques in Pyrrolidinone Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pyrrolidinone compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

For 1-Ethyl-2-pyrrolidinone, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons of the ethyl group and the pyrrolidinone ring. chemicalbook.com The chemical shifts are influenced by the electronic environment of the protons.

¹H NMR Spectral Data for 1-Ethyl-2-pyrrolidinone chemicalbook.com

Assignment Chemical Shift (ppm)
A3.39
B3.34
C2.36
D2.032
E1.122

Similarly, ¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. The carbonyl carbon of the lactam ring is typically observed at a characteristic downfield shift.

Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of pyrrolidinone derivatives, which aids in their identification. Electron ionization (EI) is a common method used to generate mass spectra for these compounds. nist.gov

The mass spectrum of 1-Ethyl-2-pyrrolidinone shows a molecular ion peak corresponding to its molecular weight, along with several fragment ions that are characteristic of its structure. nist.gov This fragmentation data is crucial for confirming the identity of the compound in various samples.

In the context of metabolite profiling, techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be utilized. nih.gov For instance, ESI-QTOF (Quadrupole Time-of-Flight) mass spectrometry has been used to study related compounds, providing accurate mass measurements for precursor and product ions. nih.gov This is particularly relevant for identifying metabolites in biological matrices.

Key Mass Spectrometry Data for 1-Ethyl-2-pyrrolidinone

Parameter Value Source
Molecular FormulaC₆H₁₁NO nist.govnist.gov
Molecular Weight113.1576 g/mol nist.govnist.gov
Ionization ModeElectron Ionization nist.gov

Other Spectroscopic Methods (e.g., Infrared, UV-Vis) in Pyrrolidinone Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of 1-Ethyl-2-pyrrolidinone, the IR spectrum prominently features a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. nist.govchemicalbook.com This characteristic peak is a key indicator of the pyrrolidinone structure. The spectrum also displays absorption bands for C-H and C-N stretching and bending vibrations. nist.gov

UV-Vis spectroscopy, while generally less structurally informative for this class of compounds compared to NMR or IR, can be used for quantitative analysis if the compound possesses a suitable chromophore.

Characteristic Infrared Absorption for 1-Ethyl-2-pyrrolidinone

Functional Group Approximate Wavenumber (cm⁻¹)
C=O (Amide I)~1680 - 1700
C-H (Aliphatic)~2850 - 3000
C-N~1200 - 1350

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for the separation and purification of pyrrolidinone derivatives from reaction mixtures or natural sources. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

A reverse-phase (RP) HPLC method has been developed for the analysis of 1-Ethyl-2-pyrrolidinone. sielc.com This method utilizes a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, with an acid modifier like formic or phosphoric acid. sielc.com Such methods can be scaled up for preparative separation to isolate pure compounds. sielc.com

Furthermore, advanced techniques like centrifugal partition chromatography (CPC) have been employed for the isolation of N-Ethyl-2-pyrrolidinone-substituted flavanols from complex natural product extracts, demonstrating the utility of countercurrent chromatography in separating these types of compounds. nih.govresearchgate.net

Environmental Chemistry and Biotransformation of N Alkylpyrrolidin 2 Ones

Microbial Degradation Pathways of 1-Octylpyrrolidin-2-one (B1229347) and Analogues

The environmental fate of N-alkylpyrrolidin-2-ones, such as 1-octylpyrrolidin-2-one, is significantly influenced by microbial activity. Research has demonstrated that these compounds can be successfully degraded by microbial communities found in natural environments like river water and soil. nih.gov

Isolation and Characterization of Pyrrolidinone-Degrading Microorganisms

Studies have led to the isolation and identification of specific bacterial strains capable of breaking down 1-octylpyrrolidin-2-one (NOP). nih.gov Despite NOP exhibiting bacteriostatic and bactericidal properties at concentrations between 100 to 1000 mg L-1, microbial communities from river water and alluvial soil have shown the ability to degrade it at a concentration of 100 mg L-1. nih.govresearchgate.net The removal efficiencies in these environments reached 87.2% and 88.4% of dissolved organic carbon, respectively. researchgate.net

The degradation process often involves a consortium of bacteria working in succession. For instance, the initial breakdown of NOP is carried out by octane-utilizing bacteria from the genus Phenylobacterium. nih.govresearchgate.net This initial step is then followed by further degradation by other bacteria, including Bordetella petrii and Arthrobacter sp, which are capable of assimilating the nitrogen atom from the lactam ring, thus completing the degradation. nih.govresearchgate.net

Several other bacterial genera have also been identified as capable of degrading related N-alkylpyrrolidin-2-ones, such as N-methyl-2-pyrrolidone (NMP). These include Pseudomonas, Paracoccus, Acinetobacter, and Rhodococcus. nih.gov Similarly, mycobacteria have been shown to degrade pyrrolidine (B122466), often involving a cytochrome P450 enzyme system. nih.gov

Table 1: Microorganisms Involved in the Degradation of N-Alkylpyrrolidin-2-ones

Microorganism GenusDegraded Compound(s)Environment of IsolationReference
Phenylobacterium1-Octylpyrrolidin-2-one (NOP)River water, Alluvial soil nih.govresearchgate.net
BordetellaIntermediate of NOP degradationRiver water, Alluvial soil nih.govresearchgate.net
ArthrobacterIntermediate of NOP degradationRiver water, Alluvial soil nih.govresearchgate.net
PseudomonasN-methyl-2-pyrrolidone (NMP), PyrrolidineActivated sludge, Denitrifying conditions nih.govnih.gov
ParacoccusN-methyl-2-pyrrolidone (NMP)Activated sludge nih.gov
AcinetobacterN-methyl-2-pyrrolidone (NMP)Activated sludge nih.gov
RhodococcusN-methyl-2-pyrrolidone (NMP)Activated sludge nih.gov
MycobacteriumPyrrolidine, Piperidine, MorpholineVarious environments nih.gov
AlicycliphilusN-methyl-2-pyrrolidone (NMP)Not specified asm.org

Biochemical Mechanisms of Pyrrolidinone Ring Cleavage and Alkyl Chain Oxidation

The biodegradation of 1-octylpyrrolidin-2-one is initiated by the oxidation of its alkyl chain. Bacteria of the genus Phenylobacterium utilize four carbon atoms from the octyl chain of NOP and oxidize the terminal carbon atom of the remaining part of the chain. nih.gov This initial oxidation is a critical step that prepares the molecule for further breakdown.

Following the initial alkyl chain oxidation, the cleavage of the pyrrolidinone ring is essential for complete degradation. While the precise enzymatic mechanisms for NOP are still under investigation, studies on analogous compounds provide insights. For other cyclic amines, cytochrome P450 enzymes have been implicated in the degradation process. nih.gov In the case of N-methyl-2-pyrrolidone (NMP), a proposed pathway involves the activity of an amino acid oxidase. asm.org This enzyme could catalyze either the oxidative demethylation to produce γ-aminobutyric acid (GABA) or a deamination reaction to directly yield succinic semialdehyde. asm.org The cleavage of the C-N bond in the pyrrolidine ring is a challenging but necessary step for mineralization. nih.govresearchgate.net

Identification and Fate of Biodegradation Intermediates

The stepwise degradation of 1-octylpyrrolidin-2-one leads to the formation of intermediate compounds. Through detailed analysis using electrospray mass spectrometry (ESI-MS), the primary intermediate produced by the action of Phenylobacterium on NOP has been identified as 4-(2-oxopyrrolidin-1-yl)butanoic acid. nih.govresearchgate.net

This intermediate is subsequently degraded by other members of the microbial community, such as Bordetella petrii and Arthrobacter sp. nih.gov These bacteria are capable of breaking down this intermediate further, ultimately assimilating the nitrogen from the lactam ring and completing the degradation process. nih.govresearchgate.net The fate of these intermediates is crucial, as their complete mineralization prevents the accumulation of potentially harmful byproducts in the environment. In the degradation of NMP, succinate (B1194679) has been identified as a downstream metabolite, which can then enter the Krebs cycle. asm.org

Table 2: Biodegradation Intermediates of N-Alkylpyrrolidin-2-ones

Original CompoundIntermediate CompoundDegrading Microorganism(s)Reference
1-Octylpyrrolidin-2-one (NOP)4-(2-oxopyrrolidin-1-yl)butanoic acidPhenylobacterium nih.govresearchgate.net
4-(2-oxopyrrolidin-1-yl)butanoic acidFurther breakdown productsBordetella petrii, Arthrobacter sp. nih.govresearchgate.net
N-Methyl-2-pyrrolidone (NMP)γ-N-methylaminobutyric acidAlicycliphilus sp. asm.org
γ-N-methylaminobutyric acidSuccinic semialdehydeAlicycliphilus sp. asm.org
Succinic semialdehydeSuccinateAlicycliphilus sp., Paracoccus sp. asm.org

Environmental Persistence and Bioremediation Potential

The persistence of N-alkylpyrrolidin-2-ones in the environment is a key concern. However, the demonstrated ability of microbial communities to degrade compounds like 1-octylpyrrolidin-2-one suggests a potential for natural attenuation. nih.gov The successful degradation of NOP at environmentally relevant concentrations by bacteria from river water and soil highlights the potential for bioremediation of contaminated sites. nih.govresearchgate.net

The cooperative action of different bacterial species, where one group initiates the degradation and another completes it, is a powerful mechanism for the complete removal of these pollutants. nih.govresearchgate.net This indicates that bioaugmentation, the introduction of specific microorganisms to a contaminated site, could be a viable strategy to enhance the cleanup of N-alkylpyrrolidin-2-one spills. Furthermore, biostimulation, which involves the addition of nutrients to encourage the growth of indigenous degrading microorganisms, could also be effective. nih.gov The efficiency of bioremediation can be influenced by factors such as the concentration of the pollutant and the presence of other organic compounds. nih.gov

Academic Applications and Research Directions for 1 Ethyl 5 Octylpyrrolidin 2 One and Pyrrolidinone Scaffolds

Pyrrolidinones as Chemical Intermediates in Complex Molecule Synthesis

The pyrrolidinone scaffold is a versatile and valuable building block in synthetic organic chemistry. chemicalbook.com Its inherent structure, containing both a cyclic amide (lactam) and reactive sites, allows for extensive derivatization, making it a key intermediate in the synthesis of more complex molecules. chemicalbook.comnih.gov

Researchers utilize pyrrolidinones as foundational structures to construct a wide array of pharmacologically significant compounds. nih.gov The pyrrolidine (B122466) ring is a component of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is found in many synthetic drugs. wikipedia.orgnih.gov For instance, S-pyroglutamic acid, a chiral pyrrolidinone derivative, serves as a common starting material for synthesizing optically active compounds, ensuring high stereoselectivity in the final products. nih.govmdpi.com The synthesis of various drugs, including Avanafil, Raclopride, and Alpelisib, begins with a pyrrolidine-containing precursor. nih.govmdpi.com

The reactivity of the pyrrolidinone ring allows for various transformations. The hydrogen on the nitrogen atom can be readily substituted, and the carbonyl group can undergo reactions like reduction. chemicalbook.com Industrial production methods often involve the ammonolysis of γ-butyrolactone to produce 2-pyrrolidone, which can then be used as a precursor for a multitude of derivatives. chemicalbook.comwikipedia.org This versatility makes pyrrolidinones essential intermediates for creating libraries of compounds for drug discovery and other applications. uomustansiriyah.edu.iqtandfonline.com

Table 1: Examples of Complex Molecules Synthesized from Pyrrolidinone Intermediates

Pyrrolidinone PrecursorSynthetic TargetSignificance
(S)-prolinolAvanafilUsed for the treatment of erectile dysfunction. mdpi.com
(S)-(1-ethylpyrrolidin-2-yl)methanamineRacloprideA well-known antipsychotic medication. mdpi.com
Pyrrolidine-2-carboxamideProtirelinA peptide hormone used in diagnostics and treatment. nih.gov
Boc-protected trans-4-hydroxy-L-prolineGlecaprevirAn antiviral drug for treating Hepatitis C. nih.govmdpi.com
2-PyrrolidoneVinylpyrrolidoneMonomer for the production of polyvinylpyrrolidone (B124986) (PVP). wikipedia.org

Pyrrolidinone Derivatives in Surfactant and Solvent Research

The addition of alkyl groups to the pyrrolidinone scaffold, as seen in 1-Ethyl-5-octylpyrrolidin-2-one, dramatically influences its physicochemical properties, making its derivatives highly effective as both surfactants and solvents. researchgate.net

Investigation of Surface-Active Properties

The surface-active properties of pyrrolidinone derivatives are significantly enhanced by the strategic placement of alkyl chains. researchgate.net For N-alkyl-2-pyrrolidones, when the alkyl chain length increases, particularly to eight carbons (an octyl group) as in N-octylpyrrolidone, distinct surfactant properties emerge. researchgate.netresearchgate.net These molecules can effectively reduce the surface tension of water.

The pyrrolidinone headgroup contributes to this activity by improving water solubility and compatibility. researchgate.net The carbonyl oxygen of the pyrrolidinone ring is electronegative and can interact with anions, forming stable ion pairs that are further stabilized by the hydrophobic interactions of the alkyl chains. researchgate.net This allows for synergistic interactions with other types of surfactants. researchgate.net Research has shown that pyrrolidinium-based cationic surfactants, which are derivatives of pyrrolidine, exhibit superior surface properties compared to many conventional surfactants. emerald.com For example, they can form viscous solutions, which is a desirable property for various practical applications. emerald.com

Solvent Capabilities for Hydrophobic Molecules

Pyrrolidinone derivatives are recognized for their excellent solvency, particularly for hydrophobic (poorly water-soluble) compounds. researchgate.netnih.gov N-Methyl-2-pyrrolidone (NMP), a well-studied derivative, is a highly polar, aprotic solvent with a high boiling point and thermal stability, making it suitable for a wide range of industrial applications. m-chemical.co.jpwikipedia.orgeastman.comeastman.com It is miscible with water and most organic solvents and can dissolve a diverse array of organic and inorganic substances. m-chemical.co.jpwikipedia.orgeastman.com

This high solvency is a key advantage. researchgate.net Studies on 2-pyrrolidone have demonstrated its ability to enhance the solubility of poorly soluble compounds by up to 500-fold. nih.gov It is considered a better solubilizer than many common solvents like ethanol (B145695) and propylene (B89431) glycol. nih.gov At low concentrations, pyrrolidones can act as complexing agents, while at higher concentrations, they function as cosolvents. nih.gov This dual functionality makes them highly effective in formulations. The structure of 1-Ethyl-5-octylpyrrolidin-2-one, combining a polar lactam ring with nonpolar alkyl chains, suggests it would be an effective solvent for hydrophobic molecules, bridging the gap between polar and nonpolar environments.

Advanced Materials Science Applications of Pyrrolidinone-Based Polymers and Conjugates

The unique chemical properties of the pyrrolidinone ring have led to its incorporation into advanced polymers and conjugates, creating materials with tailored functionalities for a variety of applications. acs.orgacs.org

Pyrrolidinone-containing polymers exhibit interesting behaviors, such as thermoresponsiveness, which is the ability to change properties with temperature. acs.org Poly(N-vinylpyrrolidone) (PVP) is a well-known example, but researchers are also synthesizing novel polymers with pyrrolidone-containing side chains to explore how structural variations, like the length of a spacer, affect their interactions with other molecules, such as phenols. acs.org Furthermore, pyrrolidine-based chiral porous polymers have been developed as effective and reusable catalysts for chemical reactions, demonstrating high yields and stereoselectivity in aqueous environments. rsc.org These porous materials act as nanoreactors, providing a stable and efficient environment for catalysis. rsc.org

In the realm of polymer chemistry, N-Methyl-2-pyrrolidone (NMP) is frequently used as a solvent for the synthesis and processing of high-performance polymers like polyimides, which are used in flexible displays and other advanced electronics. m-chemical.co.jpmdpi.com

Pyrrolidinone conjugates are also a significant area of research. These are formed by linking a pyrrolidinone derivative to another molecule to impart specific properties. For example, covalent conjugates of PVP with model drugs have been synthesized to study drug release mechanisms, demonstrating the potential for creating controlled-release systems. nih.gov Recent research has also focused on creating bioconjugation strategies where a stable pyrrolidine conjugate can generate a highly reactive species on demand for precise molecular modifications. acs.org Additionally, gadolinium-loaded poly(N-vinyl-2-pyrrolidone) nanogels have been synthesized for potential use in magnetic resonance imaging (MRI), showcasing the application of these materials in advanced medical diagnostics. mdpi.com

Bioactive Compound Discovery and Design (non-clinical focus)

The pyrrolidinone scaffold is a prominent pharmacophore, meaning it is a key structural feature responsible for a molecule's biological activity. nih.govresearchgate.net This has led to extensive research into the discovery and design of new bioactive compounds based on this structure, with a focus that extends beyond clinical applications. researchgate.net

Exploration of Antimicrobial Potential in Environmental Contexts

Pyrrolidinone derivatives have demonstrated significant antimicrobial and antifungal activities, which are being explored for various environmental and non-therapeutic applications. researchgate.netnih.gov For instance, certain derivatives have shown potent activity against a range of bacteria and fungi, including those relevant to oral health care, where they can inhibit the formation of biofilms. nih.gov

Biofilms are communities of microorganisms that adhere to surfaces and are encased in a protective matrix, making them notoriously difficult to eradicate. They are a major concern in various environmental settings, causing biofouling on industrial equipment, pipes, and marine surfaces. The development of compounds that can prevent biofilm formation or eradicate existing ones is of great interest. Research into 2,3-pyrrolidinedione derivatives has yielded compounds with significant activity against Streptococcus mutans and Candida albicans, key organisms in oral biofilms. nih.gov

The structure-activity relationship is a critical aspect of this research, as small modifications to the pyrrolidinone ring and its substituents can dramatically alter the antimicrobial spectrum and potency. tandfonline.com Studies have explored the synthesis of various pyrrolidone derivatives and tested their effectiveness against both Gram-positive and Gram-negative bacteria. uomustansiriyah.edu.iqnih.gov This ongoing research aims to develop new, effective antimicrobial agents that could be used as surface disinfectants or in antifouling coatings, addressing challenges related to microbial contamination in various environmental and industrial contexts.

Compound Index

Investigation of Enzyme Inhibition Mechanisms through Synthetic Design

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of enzyme inhibitors. acs.org The versatility of its structure allows for synthetic modifications to achieve desired potency and selectivity against various enzymatic targets. mdpi.com

Researchers have successfully designed and synthesized pyrrolidinone derivatives as inhibitors for a range of enzymes. For instance, a series of pyrrolidinone derivatives have been synthesized and evaluated for their ability to inhibit neuraminidase, an enzyme crucial for the influenza A virus. nih.gov Several of these compounds demonstrated potent inhibitory activity, with IC50 values in the low micromolar range, comparable to the known inhibitor Oseltamivir. nih.gov

In another study, N-substituted pyrrolidine-2,5-dione derivatives were synthesized and identified as multitarget anti-inflammatory agents by inhibiting cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase. ebi.ac.uk Notably, some of these compounds exhibited selectivity for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. ebi.ac.uk Docking simulations supported these findings, revealing significant interactions with the amino acid residues in the secondary pocket of the COX-2 enzyme. ebi.ac.uk

Furthermore, the pyrrolidinone core has been integral to the development of reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. researchgate.net Through a structure-based drug design approach, novel piperazinyl pyrrolidin-2-ones were developed, leading to the identification of a potent and reversible MAGL inhibitor with an IC50 value of 3.6 nM. researchgate.net

The synthetic design of these inhibitors often involves the strategic introduction of various functional groups onto the pyrrolidinone ring to optimize interactions with the enzyme's active site. mdpi.com This can include modifications at different positions of the ring to influence factors like basicity, stereochemistry, and conformational puckering, all of which can impact biological activity. nih.gov

The following table summarizes the inhibitory activities of various pyrrolidinone derivatives against different enzymes:

Compound/Derivative Target Enzyme Inhibitory Activity (IC₅₀) Reference
Pyrrolidine derivatives (6e, 9c, 9e, 9f, 10e)Influenza A Neuraminidase (H3N2)1.56-2.71 µM nih.gov
Pyrrolidine-2,5-dione derivative (13e)Cyclooxygenase-2 (COX-2)0.98 µM ebi.ac.uk
Piperazinyl-linked pyrrolidin-2-oneMonoacylglycerol Lipase (MAGL)3.6 nM researchgate.net
Pyrrolidine-based compounds (VIII and IX)α-amylase and α-glucosidase2.72 µM and 3.21–2.72 µM tandfonline.com

Future Research Perspectives and Challenges in 1-Ethyl-5-octylpyrrolidin-2-one Chemistry

While specific research on 1-Ethyl-5-octylpyrrolidin-2-one is not currently available, the extensive research on pyrrolidinone scaffolds provides a clear roadmap for future investigations and highlights existing challenges.

Future Research Perspectives:

A primary avenue for future research would be the synthesis and biological evaluation of 1-Ethyl-5-octylpyrrolidin-2-one and its derivatives. Given the diverse biological activities of other pyrrolidinones, this specific compound could be screened against a wide range of enzymatic and cellular targets. The long octyl chain at the 5-position suggests potential applications where lipophilicity is a key factor, such as crossing the blood-brain barrier for central nervous system targets or interacting with hydrophobic pockets in enzymes.

The development of novel synthetic methodologies for constructing and functionalizing the pyrrolidinone ring remains a vibrant area of research. acs.orgtandfonline.com Future work could focus on developing more efficient, stereoselective, and environmentally friendly synthetic routes. mdpi.com This includes the use of organocatalysis and multicomponent reactions to generate diverse libraries of pyrrolidinone derivatives for high-throughput screening. mdpi.comtandfonline.com

Furthermore, the exploration of pyrrolidinone scaffolds in new therapeutic areas is a promising direction. For example, pyrrolidine-2,3-diones have recently been reported to inhibit and eradicate S. aureus biofilms, suggesting their potential as antimicrobial adjuvants. nih.gov Investigating the potential of 1-Ethyl-5-octylpyrrolidin-2-one and related compounds in combating antimicrobial resistance would be a timely and significant endeavor.

The application of computational methods, such as docking simulations and quantitative structure-activity relationship (QSAR) studies, will continue to be crucial in guiding the rational design of new pyrrolidinone-based inhibitors with improved potency and selectivity. ebi.ac.uknih.gov

Challenges:

A significant challenge in pyrrolidinone chemistry is achieving target selectivity. nih.gov The pyrrolidinone scaffold can interact with multiple biological targets, which can lead to off-target effects. Therefore, careful structural modifications are necessary to design compounds that are highly selective for the desired enzyme or receptor.

Another challenge is overcoming issues related to drug-like properties, such as solubility and metabolic stability. nih.gov While the pyrrolidinone core is generally well-tolerated, the substituents on the ring can significantly impact these properties. For 1-Ethyl-5-octylpyrrolidin-2-one, the long alkyl chain might lead to poor aqueous solubility, which would need to be addressed in any drug development efforts.

The synthesis of stereochemically pure pyrrolidinone derivatives can also be challenging. nih.gov Since the biological activity of chiral molecules often resides in a single enantiomer, the development of efficient asymmetric syntheses is critical. mdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 1-Ethyl-5-octylpyrrolidin-2-one in complex mixtures?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used, as demonstrated in impurity profiling of pyrrolidin-2-one derivatives. Reference standards (e.g., EP-grade impurities like pyridin-2-ol or 2-oxopyrrolidin-1-yl derivatives) should be employed for calibration and retention time validation .
  • Critical Parameters :

  • Column: C18 reversed-phase.
  • Mobile phase: Gradient of acetonitrile and aqueous buffer (pH 2.5–3.5).
  • Detection wavelength: 210–230 nm for pyrrolidinone absorption .

Q. How can researchers ensure the structural integrity of 1-Ethyl-5-octylpyrrolidin-2-one during synthesis?

  • Verification Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., ethyl and octyl groups on the pyrrolidinone ring).
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and detect side products (e.g., incomplete alkylation or oxidation) .
    • Synthesis Monitoring : Use thin-layer chromatography (TLC) or in-line FTIR to track reaction progress and intermediate formation .

Q. What are the stability considerations for 1-Ethyl-5-octylpyrrolidin-2-one under varying storage conditions?

  • Degradation Pathways : Hydrolysis of the lactam ring under acidic/basic conditions or oxidation of the octyl chain.
  • Testing Protocol :

  • Accelerated stability studies (40°C/75% RH for 6 months).
  • Monitor via HPLC for degradation products (e.g., ring-opened amines or ketones) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for 1-Ethyl-5-octylpyrrolidin-2-one across different solvents?

  • Approach :

Controlled Experiments : Measure solubility in solvents with varying polarity (e.g., water, DMSO, hexane) using gravimetric or spectrophotometric methods.

Statistical Analysis : Apply ANOVA to assess inter-lab variability, and validate results against computational solubility parameters (e.g., Hansen solubility parameters) .

  • Common Pitfalls : Inconsistent temperature control or incomplete equilibration during measurements .

Q. What strategies optimize the synthetic yield of 1-Ethyl-5-octylpyrrolidin-2-one while minimizing alkylation byproducts?

  • Experimental Design :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity.
  • Reaction Conditions : Optimize temperature (60–80°C), solvent (toluene or DMF), and stoichiometry (1:1.2 molar ratio of pyrrolidinone to alkylating agent) .
    • Yield Analysis : Use 1^1H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify product purity .

Q. What are the ecological toxicity data gaps for 1-Ethyl-5-octylpyrrolidin-2-one, and how can they be addressed?

  • Data Gaps : Lack of chronic toxicity, bioaccumulation potential, and soil mobility studies .
  • Testing Framework :

  • Acute Toxicity : Daphnia magna 48-hour EC₅₀ assays.
  • Biodegradation : OECD 301F test to assess microbial degradation .
    • Regulatory Alignment : Follow EPA TSCA guidelines for data collection and risk evaluation .

Q. How does the ethyl-octyl side chain configuration influence the compound’s application in drug delivery systems?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : The octyl chain enhances membrane permeability (logP ~3.5–4.0), while the ethyl group balances steric effects.
  • In Vitro Testing : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .
    • Comparative Studies : Synthesize analogs with shorter/longer alkyl chains and compare pharmacokinetic profiles .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing contradictory bioassay results involving 1-Ethyl-5-octylpyrrolidin-2-one?

  • Methods :

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Sensitivity Analysis : Identify outliers or confounding variables (e.g., cell line variability, assay protocols) .
    • Reporting Standards : Adhere to CONSORT-EHEALTH guidelines for methodological transparency, including raw data sharing and algorithm documentation .

Q. How should researchers validate computational models predicting the environmental fate of 1-Ethyl-5-octylpyrrolidin-2-one?

  • Validation Steps :

Model Calibration : Compare predicted vs. experimental soil adsorption coefficients (Koc).

Field Studies : Measure half-life in agricultural soils under controlled conditions .

  • Tools : EPI Suite or SPARC for initial predictions .

Tables for Methodological Reference

Analytical Parameter Recommended Method Validation Criteria
Purity AssessmentHPLC-UVResolution ≥1.5 between adjacent peaks
Structural Confirmation1^1H/13^{13}C NMRChemical shifts ±0.1 ppm from reference
Solubility in DMSOGravimetric AnalysisRSD ≤5% across triplicate measurements

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.